molecular formula C15H12N4O2 B2914775 4-METHYL-N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]BENZAMIDE CAS No. 862809-88-9

4-METHYL-N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]BENZAMIDE

Cat. No.: B2914775
CAS No.: 862809-88-9
M. Wt: 280.287
InChI Key: CCJJXZYERJXKRY-UHFFFAOYSA-N
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Description

4-Methyl-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical research compound designed for scientific investigation. It belongs to a class of N-(1,3,4-oxadiazol-2-yl)benzamide analogs that have shown significant promise in biomedical research, particularly as bacteriostatic agents against drug-resistant Gram-positive bacterial pathogens . Compounds with this structural motif, featuring the 1,3,4-oxadiazole ring, are of high interest in medicinal chemistry for developing new therapeutic agents against recalcitrant infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant bacteria . Furthermore, structurally similar 1,3,4-oxadiazole derivatives have been synthesized and explored for their potential anti-inflammatory and anti-cancer activities, indicating the broad research utility of this chemical scaffold . The integration of the pyridinyl group and the 1,3,4-oxadiazole ring into a single molecular framework is a common strategy to enhance biological activity and modify the compound's electron density and lipophilicity, which are critical parameters in drug discovery . This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, as related compounds may cause skin and eye irritation .

Properties

IUPAC Name

4-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c1-10-2-4-11(5-3-10)13(20)17-15-19-18-14(21-15)12-6-8-16-9-7-12/h2-9H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJJXZYERJXKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]BENZAMIDE typically involves the reaction of 4-methylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then reacted with pyridine-4-carboxylic acid chloride to form the desired oxadiazole derivative . The reaction conditions generally involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide and pyridine rings.

    Reduction: Reduced forms of the oxadiazole and pyridine rings.

    Substitution: Substituted derivatives at the pyridine ring.

Scientific Research Applications

4-METHYL-N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-METHYL-N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]BENZAMIDE is not fully understood. it is thought to exert its effects by interacting with specific molecular targets and pathways involved in cell growth and proliferation. For example, it may inhibit certain enzymes or pathways that are crucial for cancer cell survival and growth.

Comparison with Similar Compounds

LMM5 and LMM11 (Antifungal Agents)

  • LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
  • LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
  • Comparison :
    • Substituents : LMM5 and LMM11 have sulfamoyl and aromatic substituents (4-methoxyphenylmethyl or furan-2-yl) on the oxadiazole ring, whereas the target compound features a pyridin-4-yl group.
    • Activity : LMM5 and LMM11 exhibit antifungal activity against Candida albicans via thioredoxin reductase inhibition . The pyridinyl group in the target compound may offer enhanced solubility or binding affinity compared to methoxyphenyl or furan groups.

5-Substituted-1,3,4-Oxadiazol-2-yl Benzyl Sulfides (Antibacterial Agents)

  • Example : 1-(4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine (6a)
  • Comparison :
    • Substituents : The phenyl-thioether and sulfonylpiperidine groups in 6a contrast with the pyridinyl and benzamide groups in the target compound.
    • Activity : These derivatives show antibacterial activity, suggesting that electron-withdrawing substituents (e.g., sulfonyl) enhance efficacy. The pyridinyl group’s electron-rich nature may favor interactions with bacterial targets .

Compounds with Triazole or Other Heterocyclic Cores

4-((((4-ALLYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETYL)AMINO)BENZAMIDE

  • Structure : Features a 1,2,4-triazole core with a pyridinyl substituent and thioacetyl linkage.
  • The thioether group may improve lipophilicity, influencing membrane permeability .

3-{5-[(1R)-1-AMINO-1-METHYL-2-PHENYLETHYL]-1,3,4-OXADIAZOL-2-YL}-N-[(1R)-1-(4-FLUOROPHENYL)ETHYL]-5-[METHYL(METHYLSULFONYL)AMINO]BENZAMIDE (I02)

  • Structure: Combines oxadiazole with fluorophenyl and methylsulfonylamino groups.
  • Comparison :
    • The fluorophenyl substituent enhances bioavailability through increased lipophilicity and resistance to oxidative metabolism.
    • Methylsulfonyl groups may facilitate hydrogen bonding with target proteins, a feature absent in the pyridinyl-substituted target compound .

Benzamide Derivatives with Alternative Heterocycles

N-[3-(1H-BENZIMIDAZOL-2-YL)-1H-PYRAZOL-4-YL]BENZAMIDE (L0H)

  • Structure : Contains a benzimidazole-pyrazole hybrid core.
  • Comparison: The benzimidazole moiety enables π-π stacking interactions, which are critical for DNA intercalation or kinase inhibition.

4-(1H-IMIDAZO[4,5-B]PYRIDIN-2-YL)-3-METHOXYBENZAMIDE

  • Structure : Imidazo[4,5-b]pyridine fused with a methoxybenzamide group.
  • The methoxy group may improve solubility compared to the methyl group in the target compound .

Research Implications

  • Structural Optimization : The pyridinyl group in the target compound may offer advantages in solubility and target binding over phenyl or furan substituents.
  • Activity Trends : Sulfamoyl and sulfonyl groups (e.g., in LMM5, LMM11, and I02) correlate with antifungal and antibacterial activity, suggesting that electron-withdrawing groups enhance efficacy.
  • Heterocycle Choice : Oxadiazoles generally exhibit better metabolic stability than triazoles but may sacrifice some hydrogen-bonding capacity .

Biological Activity

4-Methyl-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, anticancer effects, and other pharmacological actions.

Chemical Structure and Properties

The compound can be described by its IUPAC name, 4-methyl-2-[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]phenylamine. Its molecular formula is C14H12N4OC_{14}H_{12}N_4O with a molecular weight of approximately 240.27 g/mol. The structure features a benzamide core substituted with a pyridine and an oxadiazole moiety, which are known to enhance biological activity.

Antimicrobial Activity

A significant area of research has focused on the antimicrobial properties of oxadiazole derivatives. Studies have shown that compounds similar to this compound exhibit potent activity against various microbial strains.

  • Antimycobacterial Activity :
    • A study evaluated the antimycobacterial activity of related oxadiazole derivatives against Mycobacterium tuberculosis. Among the synthesized compounds, those with pyridine and oxadiazole groups demonstrated enhanced efficacy against both susceptible and resistant strains of M. tuberculosis .
    • The structure-activity relationship (SAR) indicated that substitutions at the para position significantly influenced antimycobacterial potency.
  • Antifungal and Antibacterial Properties :
    • Research has also reported that certain oxadiazole derivatives possess antifungal and antibacterial properties, making them potential candidates for treating infections caused by resistant pathogens.

Anticancer Activity

The anticancer potential of 4-methyl-N-[5-(pyridin-4-y)-1,3,4-oxadiazol-2-y]benzamide has been investigated in various cancer cell lines:

  • Cytotoxicity Studies :
    • In vitro studies revealed that this compound exhibits cytotoxic effects against several cancer cell lines including breast adenocarcinoma (MCF-7), melanoma (MEL-8), and leukemia cells .
    • The mechanism of action appears to involve induction of apoptosis in cancer cells, as evidenced by flow cytometry assays showing increased apoptotic cell populations upon treatment with the compound.
  • Selectivity :
    • Comparative studies indicated that while the compound exhibits significant cytotoxicity against cancer cells, it shows lower toxicity towards non-cancerous cells, suggesting a degree of selectivity that is beneficial for therapeutic applications .

Case Studies

Several case studies highlight the biological activity of oxadiazole derivatives in clinical settings:

  • Clinical Trials :
    • Preliminary clinical trials involving compounds structurally related to 4-methyl-N-[5-(pyridin-4-y)-1,3,4-oxadiazol-2-y]benzamide have shown promising results in patients with resistant bacterial infections.
  • Animal Studies :
    • Animal models have been utilized to further assess the pharmacokinetics and efficacy of these compounds in vivo. For example, studies on Wistar rats demonstrated significant reductions in tumor size following administration of oxadiazole derivatives .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of 4-methyl-N-[5-(pyridin-4-y)-1,3,4-oxadiazol-2-y]benzamide:

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimycobacterialMycobacterium tuberculosisPotent inhibition
AnticancerMCF-7 (breast cancer)Induction of apoptosis
AntifungalVarious fungal strainsSignificant antifungal activity
SelectivityNon-cancerous vs. cancer cellsLower toxicity in non-cancerous cells

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